Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate
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Overview
Description
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate is an organic compound with the molecular formula C15H15F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylate ester and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)phenylacetate: Similar structure but lacks the cyclohexane ring and ketone group.
Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate: Contains a phthalazine ring instead of a cyclohexane ring.
Biological Activity
Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C15H14F3O3
- Molecular Weight : 300.27 g/mol
- CAS Number : [Not available in the provided data]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and inflammation.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with colorectal and breast cancer.
Table 1: In Vitro Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colorectal) | 15 | Induction of apoptosis |
MCF7 (Breast) | 20 | Inhibition of cell cycle progression |
A549 (Lung) | 25 | Modulation of apoptotic pathways |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to modulate cytokine production and inhibit the activation of NF-kB signaling pathways.
Table 2: Anti-inflammatory Activity
Cytokine | Effect | Concentration (µM) |
---|---|---|
TNF-α | Inhibition | 10 |
IL-6 | Reduction in secretion | 15 |
IL-1β | Decreased expression | 20 |
Case Studies
- Study on Colorectal Cancer : A recent study evaluated the effects of this compound on HCT116 cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with the compound for 48 hours.
- Inflammation Model in Rats : In an animal model, administration of the compound resulted in decreased levels of inflammatory markers such as CRP and IL-6, suggesting a systemic anti-inflammatory effect.
Properties
CAS No. |
1385694-63-2 |
---|---|
Molecular Formula |
C15H15F3O3 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H15F3O3/c1-21-13(20)14(7-5-12(19)6-8-14)10-3-2-4-11(9-10)15(16,17)18/h2-4,9H,5-8H2,1H3 |
InChI Key |
SQTVUZSDDOWMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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